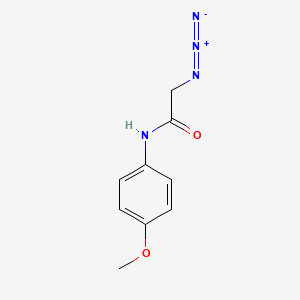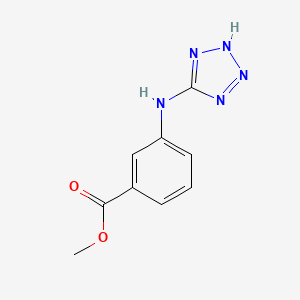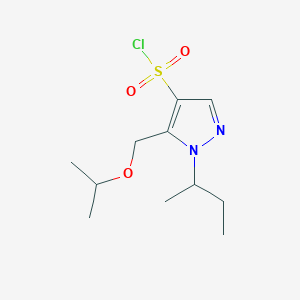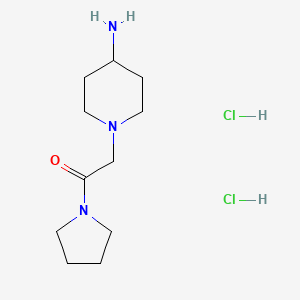
2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride, also known as A-PVP, is a synthetic stimulant that belongs to the cathinone class of compounds. A-PVP is a relatively new compound, and its use has been associated with a number of health and safety concerns.
Mecanismo De Acción
2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This means that it prevents the reuptake of these neurotransmitters, leading to an increase in their concentration in the brain. The increased concentration of these neurotransmitters is thought to contribute to the stimulant effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of physiological and biochemical effects, including increased heart rate, blood pressure, and body temperature. This compound has also been shown to cause vasoconstriction, which can lead to reduced blood flow to vital organs such as the heart and brain. This compound has also been associated with a number of adverse effects, including anxiety, paranoia, and psychosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects on the central nervous system are well-documented. However, this compound also has a number of limitations. Its use has been associated with a number of health and safety concerns, and its effects on the brain are not fully understood.
Direcciones Futuras
There are a number of future directions for research on 2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride. One area of interest is the development of new compounds that have similar effects on the central nervous system but with fewer adverse effects. Another area of interest is the development of new treatments for conditions such as depression and ADHD that are based on the mechanism of action of this compound. Finally, further research is needed to fully understand the effects of this compound on the brain and to develop strategies for reducing the risks associated with its use.
Métodos De Síntesis
The synthesis of 2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride involves the reaction of pyrrolidine and piperidine with α-bromoketones. The reaction is carried out in the presence of a base such as potassium carbonate, and the resulting product is purified through recrystallization. This compound is typically synthesized in a laboratory setting and is not commercially available.
Aplicaciones Científicas De Investigación
2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride has been used in scientific research to study its effects on the central nervous system. This compound has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its stimulant effects. This compound has also been studied for its potential use in the treatment of conditions such as depression and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
2-(4-aminopiperidin-1-yl)-1-pyrrolidin-1-ylethanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O.2ClH/c12-10-3-7-13(8-4-10)9-11(15)14-5-1-2-6-14;;/h10H,1-9,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOWRLABCVEPEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CCC(CC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2939937.png)
![(E)-4-(Dimethylamino)-N-propyl-N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]but-2-enamide](/img/structure/B2939939.png)
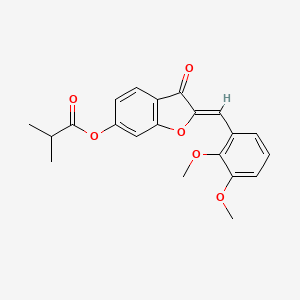

![[2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride](/img/structure/B2939946.png)
![(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2939947.png)
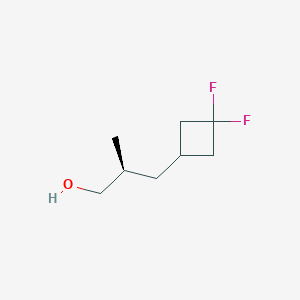
![(Z)-3,4-dimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2939949.png)

![3-(2-isopropoxybenzyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2939952.png)
